6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBIWTAGJSXMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their ability to inhibit cancer cell proliferation. A study found that certain derivatives demonstrated cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) at concentrations as low as 5 μg/ml .
Antifungal Properties
The compound has also been investigated for its antifungal activities. In vitro tests showed that certain derivatives exhibited potent antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to standard antifungal agents .
| Compound | Pathogen Tested | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound D | B. cinerea | 96.76 | |
| Compound E | S. sclerotiorum | 82.73 |
Agrochemical Applications
Insecticidal Activity
The insecticidal potential of tetrahydropyrido[4,3-d]pyrimidine derivatives has been explored in agricultural contexts. Several compounds have shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, indicating their utility in crop protection strategies .
| Compound | Pest Tested | Concentration (μg/ml) | Activity Level |
|---|---|---|---|
| Compound F | M. separata | 500 | Moderate |
| Compound G | S. frugiperda | 500 | Moderate |
Material Science Applications
Polymeric Composites
Recent studies have suggested that the incorporation of tetrahydropyrido[4,3-d]pyrimidine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in the development of high-performance polymers for industrial use .
Case Studies
-
Anticancer Screening
A comprehensive study conducted on a series of pyrido[4,3-d]pyrimidine derivatives revealed that modifications at the 5 and 6 positions significantly enhanced anticancer activity against multiple cell lines. The study concluded that the presence of a fluorobenzyl group contributed to improved bioactivity due to increased lipophilicity and better receptor interaction . -
Fungal Resistance Testing
In a series of experiments assessing antifungal efficacy, several tetrahydropyrido derivatives were tested against agricultural pathogens. The results indicated that certain compounds not only inhibited fungal growth but also reduced spore germination rates significantly compared to control treatments .
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Chlorophenyl vs. Fluorobenzyl : The 4-chlorophenyl analog (Table 1) may exhibit stronger halogen bonding but higher lipophilicity, impacting bioavailability .
- Core Structure Variations : Pyrido[2,3-d]pyrimidines (e.g., 6b) show distinct HOMO localization on the pyridopyrimidine ring, whereas pyrido[4,3-d]pyrimidines (target compound) may localize HOMO on the fluorobenzyl group, altering redox properties .
Physicochemical and Electronic Properties
Table 2: HOMO/LUMO and Reactivity Comparison
*ΔE estimated based on analogs in .
- Molecular Electrostatic Potential (MEP): The 4-fluorobenzyl group creates distinct electrophilic/nucleophilic regions, favoring interactions with enzyme active sites (e.g., hydrogen bonding with Arg98 in PPO inhibitors) .
Biological Activity
6-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a tetrahydro configuration and a fluorobenzyl substituent that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.31 g/mol |
| Structure | Tetrahydro pyrido[4,3-d]pyrimidine core |
Research indicates that compounds with a similar pyrido[4,3-d]pyrimidine structure exhibit diverse biological activities. These include:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation in certain cancer cell lines.
- Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways have been noted.
Antimicrobial Activity
In vitro studies demonstrated that derivatives of the compound effectively inhibited the growth of several bacterial strains. For instance, a related compound showed significant activity against Staphylococcus aureus at concentrations as low as M .
Anticancer Activity
A series of tests on leukemia L1210 cells revealed that similar pyrimidine derivatives exhibited cytotoxic effects at concentrations ranging from to M . The mechanism involves the disruption of RNA and protein synthesis pathways.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was highlighted in research focusing on squalene synthase and cholesterol synthesis pathways. Compounds within this chemical class demonstrated IC50 values in the low nanomolar range .
Case Studies
- Anticancer Efficacy : In a study involving various pyrido-pyrimidine derivatives, one compound demonstrated an IC50 value of against IRAK4 kinase, indicating potent anticancer activity .
- Antimicrobial Testing : A derivative was tested against resistant strains of Enterococcus faecium, revealing significant reductions in cell viability compared to controls .
Q & A
Basic: What are the standard synthetic routes for 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions. For example, alkylation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents like DMF or DCM, using potassium carbonate as a base .
- Step 2 : Fluorination or functionalization of the benzyl group. Evidence suggests that fluorinated aryl ketones (e.g., β-CF3-aryl ketones) can be used under metal-free, mild conditions to introduce fluorine substituents, achieving yields >80% .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
